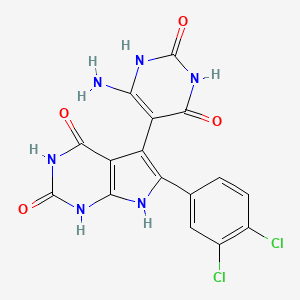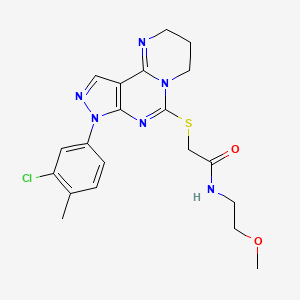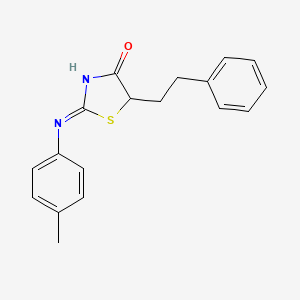
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylanilino group and a phenylethyl group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one typically involves the reaction of 4-methylaniline with 2-phenylethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloroanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one
- 2-(4-Methoxyanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one
- 2-(4-Fluoroanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one
Uniqueness
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one is unique due to the presence of the methylanilino group, which can influence its chemical reactivity and biological activity. The phenylethyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
919364-96-8 |
|---|---|
Fórmula molecular |
C18H18N2OS |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)imino-5-(2-phenylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-13-7-10-15(11-8-13)19-18-20-17(21)16(22-18)12-9-14-5-3-2-4-6-14/h2-8,10-11,16H,9,12H2,1H3,(H,19,20,21) |
Clave InChI |
OIGKPCHWEPMWOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


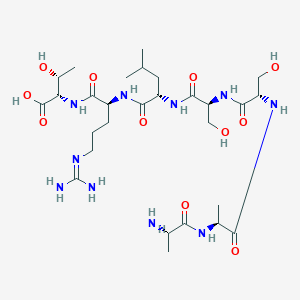
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
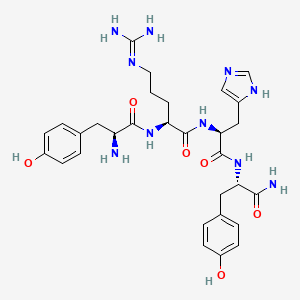

![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)


![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)

